4-(4-Bromo-2-methylphenyl)butanoic acid
Description
4-(4-Bromo-2-methylphenyl)butanoic acid is a brominated aromatic carboxylic acid characterized by a butanoic acid chain linked to a 4-bromo-2-methylphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the bromine atom and methyl substituent, which influence its solubility and reactivity. Its synthesis often involves halogenation and coupling reactions, as seen in derivatives like 4-bromo-2-methylbutanoic acid intermediates .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(4-bromo-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-8-7-10(12)6-5-9(8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
IZQJNUYSOWOGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(4-Bromo-2-methylphenyl)butanoic acid and analogous compounds:
Structural and Functional Insights
- Substituent Effects: The phenoxy linkage in MCPB and 2,4-DB enhances herbicidal activity by mimicking natural auxins, whereas the direct phenyl attachment in this compound may alter receptor binding or metabolic stability . Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity compared to chlorine may increase steric hindrance and alter electronic effects, impacting biological activity or degradation rates .
- Biological Activity: MCPB and 2,4-DB exhibit herbicidal activity at low concentrations (µg/L range), targeting broadleaf weeds via auxin mimicry. The target compound’s bromine substituent could confer resistance to metabolic degradation, prolonging herbicidal effects .
- Physicochemical Properties: Lipophilicity: The 2,2-diphenyl substituent in 4-Bromo-2,2-diphenylbutanoic acid significantly increases logP, whereas the target compound’s single phenyl group balances solubility and membrane permeability .
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